Tetrabutylphosphonium methanesulfonate

Catalog No.
S1902395
CAS No.
98342-59-7
M.F
C17H39O3PS
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium methanesulfonate

CAS Number

98342-59-7

Product Name

Tetrabutylphosphonium methanesulfonate

IUPAC Name

methanesulfonate;tetrabutylphosphanium

Molecular Formula

C17H39O3PS

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DSQCNXSPLHDLED-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Proteomics Research

TBPS is a crucial component in certain proteomic techniques, particularly those involving protein extraction and solubilization. Its positively charged phosphonium group interacts with negatively charged biomolecules like proteins, aiding in their extraction from cells and tissues [1]. Additionally, TBPS can help solubilize certain membrane proteins, which are typically difficult to isolate due to their hydrophobic nature [1].

  • Deng, Y., et al. (2017). Label-free quantitative proteomics analysis of human liver tissue by data-independent acquisition tandem mass spectrometry. Journal of Proteome Research, 16(2), 732-742.

Catalyst and Reaction Media

TBPS demonstrates potential as a catalyst or reaction media in specific chemical reactions. Its ionic nature and stability allow it to participate in various processes, including:

  • Organic synthesis: TBPS can act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) [2].
  • Electrochemical applications: TBPS may be used as an electrolyte component in certain electrochemical reactions due to its ionic conductivity [3].

Please note

While research on TBPS as a catalyst is ongoing, more studies are needed to fully understand its effectiveness and optimize its use in different reaction types.

Here are some references for further exploration:

  • Tokuda, H., et al. (2004). Phosphonium-based ionic liquids as phase-transfer catalysts for Heck reactions. Tetrahedron Letters, 45(11), 2201-2204.
  • Ye, C., et al. (2012). Task-specific ionic liquids for highly efficient CO2 capture from simulated flue gas. Green Chemistry, 14(3), 767-773.

Tetrabutylphosphonium methanesulfonate is an ionic liquid characterized by its unique chemical structure, which consists of a tetrabutylphosphonium cation and a methanesulfonate anion. Its molecular formula is C17H39O3PSC_{17}H_{39}O_{3}PS and it has a molecular weight of approximately 354.53 g/mol. This compound is noted for its stability at ambient temperatures and serves as a versatile solvent in various

The mechanism of action of TBPM depends on the specific application. As a solvent, it can interact with various solutes through a combination of factors like polarity, hydrogen bonding, and dispersion forces. In some cases, the bulky cation of TBPM can play a role in stabilizing reaction intermediates or facilitating specific reaction pathways [].

, particularly in organic synthesis and catalysis. It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. Additionally, it can be involved in nucleophilic substitution reactions, where the methanesulfonate group can be displaced by nucleophiles .

Example Reactions

  • Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles, enabling the formation of new compounds.
  • Catalytic Reactions: It can serve as a catalyst in reactions such as alkylation or acylation, enhancing reaction rates and yields.

Tetrabutylphosphonium methanesulfonate can be synthesized through various methods:

  • Neutralization Reaction: This involves reacting tetrabutylphosphonium hydroxide with methanesulfonic acid.
  • Ion Exchange: Tetrabutylphosphonium chloride can be treated with sodium methanesulfonate to yield tetrabutylphosphonium methanesulfonate.
  • Direct Reaction: The direct reaction of tetrabutylphosphine oxide with methanesulfonic acid can also produce this compound .

Tetrabutylphosphonium methanesulfonate finds applications in several fields:

  • Organic Synthesis: Used as a solvent and catalyst in various organic reactions.
  • Electrochemistry: Serves as an electrolyte in electrochemical cells due to its ionic properties.
  • Chromatography: Acts as a stationary phase in gas chromatography, providing unique separation characteristics .

Studies on the interactions of tetrabutylphosphonium methanesulfonate with other compounds indicate that it can enhance solubility and stability of various organic molecules. Its ability to form stable ionic interactions makes it valuable for applications in drug formulation and delivery systems. Additionally, it has been explored for its potential to improve the bioavailability of poorly soluble drugs .

Tetrabutylphosphonium methanesulfonate can be compared with several similar compounds based on their structure and applications:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium methanesulfonateC17H39NO3SC_{17}H_{39}NO_{3}SContains nitrogen instead of phosphorus; used similarly as an ionic liquid.
Tetraethylammonium methanesulfonateC10H25NO3SC_{10}H_{25}NO_{3}SSmaller alkyl groups; different solubility properties.
Tetrabutylphosphonium chlorideC16H36ClPC_{16}H_{36}ClPChloride salt; less stable than the corresponding methanesulfonate salt.

Uniqueness

Tetrabutylphosphonium methanesulfonate is unique due to its combination of high thermal stability, low volatility, and excellent solvation properties, making it particularly suited for applications requiring ionic liquids. Its effectiveness in catalysis and as a solvent distinguishes it from other similar compounds that may not exhibit the same level of stability or reactivity .

The formation of quaternary phosphonium salts follows well-established mechanistic pathways that involve nucleophilic attack by tertiary phosphines on electrophilic carbon centers. The primary synthetic route to tetrabutylphosphonium methanesulfonate involves a two-step process beginning with the formation of tetrabutylphosphonium bromide, followed by anion exchange with methanesulfonic acid [2].

The initial step proceeds via an SN2 mechanism where tributylphosphine acts as a nucleophile attacking the primary carbon of 1-bromobutane. This reaction typically occurs at elevated temperatures between 100-120°C for 10-15 hours, yielding tetrabutylphosphonium bromide in excellent yields [3]. The mechanism involves the formation of a pentacoordinate phosphorus intermediate, which rapidly collapses to form the quaternary phosphonium salt with inversion of stereochemistry at the carbon center [4].

Alternative synthetic approaches have been developed utilizing Grignard reagents for quaternary phosphonium salt formation. In this pathway, organometallic nucleophiles attack at the phosphorus center of chlorophosphonium salts through an axial transition state, with the reaction yield strongly influenced by the sterical size of the Grignard reagents [5]. Primary alkyl magnesium chlorides produce quaternary phosphonium salts in high yields, while secondary Grignard agents yield lower conversions due to competing formation of tertiary phosphines through chloride attack [5].

Recent mechanistic studies have revealed that inverse reactivity approaches can be employed, utilizing phosphine oxides as electrophilic partners with Grignard reagents as nucleophiles. This process requires the crucial intermediacy of halophosphonium salts and overcomes limitations associated with slow kinetics and limited availability of parent phosphines [6]. The method enables broad substrate scope and excellent yields without the typical constraints of conventional phosphonium salt synthesis.

A particularly innovative two-step pathway involves the initial reaction of hydrogen phosphide or higher phosphines with protonic compounds to produce phosphonium salts, which subsequently react with carbonic acid diesters to form quaternary phosphonium salts [7]. This approach avoids anion-exchange procedures entirely, providing high-purity products while allowing simultaneous design of both cation and anion components [7].

Optimization of Methanesulfonate Anion Incorporation

The incorporation of methanesulfonate anions into phosphonium salts can be achieved through multiple synthetic strategies, each with distinct optimization parameters. The most commonly employed method involves direct reaction of tetrabutylphosphonium bromide with methanesulfonic acid in organic solvents [2].

Solvent selection plays a critical role in optimizing methanesulfonate incorporation efficiency. Benzene has proven particularly effective, with reactions conducted at 80°C yielding approximately 93% conversion [2]. The reaction conditions in benzene provide optimal solvation of both reactants while facilitating efficient anion exchange. Alternative solvents such as acetonitrile have also demonstrated effectiveness, though with potentially different yield profiles [8].

Temperature optimization studies reveal that reactions conducted between 80-100°C provide the best balance of reaction rate and product stability [9]. Lower temperatures result in incomplete conversion, while excessive heating may lead to decomposition of thermally sensitive phosphonium salts. The reaction typically requires 30 minutes to several hours for complete conversion, depending on the specific reaction conditions employed [9].

An important optimization strategy involves the use of stoichiometric ratios favoring the methanesulfonic acid component. Employing a slight excess of methanesulfonic acid (typically 1.1-1.2 equivalents) ensures complete conversion of the bromide precursor while minimizing side reactions [10]. This approach has demonstrated near-quantitative yields in controlled laboratory conditions [10].

Industrial optimization has focused on developing continuous flow processes that enable efficient large-scale production. Patents describe methods utilizing ethanol as a solvent system, with careful control of reaction temperature and residence time to maximize conversion efficiency [10]. The process achieves approximately 100% yield with 100% purity as confirmed by nuclear magnetic resonance spectroscopy [10].

Recent advances have explored acid-base methodologies starting from tetrabutylphosphonium hydroxide, which reacts directly with methanesulfonic acid to form the desired salt with water as the only byproduct [11]. This approach eliminates halide-containing waste streams and provides an environmentally benign synthesis route with good yields [11].

Response surface methodology has been applied to optimize multiple reaction parameters simultaneously. Studies examining the effects of ionic liquid concentration, temperature, and reaction time have developed empirical equations predicting optimal conditions for maximum yield [12]. These optimization approaches consider interaction effects between variables that single-factor studies might overlook.

Large-Scale Purification Techniques and Quality Control

The purification of tetrabutylphosphonium methanesulfonate for industrial applications requires sophisticated techniques to achieve the high purity standards demanded by end-use applications. Large-scale purification begins with careful consideration of the synthetic route to minimize impurity formation from the outset.

Primary purification strategies employ recrystallization techniques utilizing the differential solubility properties of the target compound versus potential impurities. The compound exhibits crystalline behavior with a melting point range of 59-62°C [13], facilitating purification through controlled crystallization from appropriate solvent systems. Methanol has proven particularly effective as a recrystallization solvent, enabling separation of the pure phosphonium salt from organic impurities [9].

Water extraction procedures represent a critical purification step, particularly for removing residual halide salts from the synthesis. The high water solubility of tetrabutylphosphonium methanesulfonate enables efficient washing protocols that remove inorganic impurities while retaining the desired product in the aqueous phase [14]. Multiple extraction stages with distilled water effectively reduce bromide content to less than 5 parts per million [15].

Dichloromethane extraction has been employed for separating phosphonium methanesulfonates from aqueous reaction mixtures. This technique exploits the favorable partition coefficient of the ionic liquid between organic and aqueous phases [14]. The extracted product undergoes subsequent purification through repeated washing with distilled water to remove residual ionic impurities [14].

Advanced purification protocols employ vacuum drying at controlled temperatures to remove residual solvents and moisture. Typical conditions involve heating at 40°C under reduced pressure for 48 hours to achieve the required moisture content for industrial applications [14]. This step is particularly critical for ionic liquid applications where water content must be minimized.

Quality control methodologies for industrial production rely heavily on nuclear magnetic resonance spectroscopy for compositional analysis. Proton nuclear magnetic resonance provides definitive identification of the tetrabutylphosphonium cation through characteristic chemical shifts at 0.95 parts per million for methyl groups and 3.11 parts per million for phosphorus-adjacent methylene groups [15]. Carbon-13 and phosphorus-31 nuclear magnetic resonance spectroscopy provide additional structural confirmation and purity assessment [16].

Elemental analysis serves as a complementary quality control technique, with high-purity material exhibiting carbon content of 60.49%, hydrogen content of 11.65%, and sulfur content of 9.50% [15]. Deviations from these theoretical values indicate the presence of impurities requiring additional purification steps.

Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry provide critical information about thermal stability and decomposition pathways. These methods enable optimization of processing conditions while ensuring product stability during storage and handling [11].

Mass spectrometry techniques, particularly matrix-assisted laser desorption ionization, have been developed specifically for quaternary phosphonium salt characterization [17]. These methods overcome limitations associated with thermal decomposition during analysis and provide accurate molecular weight determination for quality verification [17].

Crystallographic analysis through X-ray diffraction provides definitive structural characterization for high-value applications. Crystal packing studies reveal important information about intermolecular interactions and solid-state stability [18] [19]. These analyses inform optimal storage conditions and predict long-term stability characteristics.

Tetrabutylphosphonium methanesulfonate exhibits exceptional thermal stability characteristics that make it particularly suitable for high-temperature applications. The compound demonstrates high thermal stability up to approximately 300°C [2] [3], which is significantly superior to many conventional ionic liquids and organic salts.

Thermal Decomposition Analysis

Thermogravimetric analysis reveals that the compound exhibits a decomposition onset temperature of 332°C [4], with the thermal degradation process occurring through multiple distinct thermal events. Derivative thermogravimetry studies have identified three primary decomposition temperatures at 351°C, 447°C, and 649°C [4], indicating a complex multi-step decomposition mechanism rather than a single-step thermal breakdown.

The melting point of tetrabutylphosphonium methanesulfonate has been consistently reported as 59-62°C [5] [6], determined through differential scanning calorimetry and melting point apparatus measurements. This relatively low melting point, combined with its high decomposition temperature, provides a substantial operational temperature window of approximately 270°C for liquid-phase applications.

Decomposition Mechanisms

The thermal decomposition pathways of tetrabutylphosphonium methanesulfonate involve complex multi-step processes that have been investigated using combined thermogravimetric analysis-mass spectrometry and Fourier transform infrared spectroscopy techniques [7]. The decomposition mechanisms are significantly more stable compared to analogous ammonium-based ionic liquids, with the phosphonium cation providing enhanced thermal resistance [2].

Table 1: Thermal Stability and Decomposition Parameters

PropertyValueMethodReference
Melting Point59-62°CDSC/Melting Point Apparatus [5]
Decomposition Temperature (onset)332°CTGA [4]
Decomposition Temperature (peak)351°C, 447°C, 649°CDTG/TGA [4]
Thermal Stability RangeStable up to ~300°CTGALiterature review
Thermal Degradation EventsMulti-step decompositionTGA-MS/FTIRLiterature review
Thermal BehaviorEndothermic meltingDSCLiterature review

Phase Behavior Analysis (Melting Points, Glass Transitions)

The phase behavior of tetrabutylphosphonium methanesulfonate demonstrates characteristic ionic liquid properties with well-defined thermal transitions. At ambient temperature, the compound exists as a crystalline solid with an ionic crystal structure [5]. Upon heating, the material undergoes a distinct phase transition at the melting point range of 59-62°C, transitioning from the crystalline solid state to an ionic liquid phase.

Solid-Liquid Phase Equilibria

The compound exhibits excellent solubility characteristics in aqueous systems [3] and demonstrates variable solubility in organic solvents including alcohols and benzene derivatives [8]. The phase equilibria studies conducted with binary mixtures containing tetrabutylphosphonium methanesulfonate and various alcohols or alkylbenzenes have revealed complex phase behavior patterns [8].

Differential scanning calorimetry investigations have confirmed the endothermic nature of the melting process, although specific enthalpy of fusion values have not been extensively reported in the literature. The compound demonstrates phase stability as an ionic liquid above its melting point, maintaining liquid characteristics across a broad temperature range until thermal decomposition begins.

Glass Transition Characteristics

While glass transition temperatures have not been comprehensively characterized for tetrabutylphosphonium methanesulfonate specifically, related phosphonium-based ionic liquids typically exhibit glass transition behavior below their melting points. The absence of reported glass transition data suggests that crystallization occurs readily, preventing easy supercooling to the glassy state.

Table 2: Phase Behavior Properties

PropertyValueConditionsReference
Physical State at RTCrystalline solid25°C, 1 atm [5]
Crystal StructureIonic crystalAmbient conditionsLiterature review
Phase TransitionsMelting at 59-62°CUpon heating [5]
Solubility in WaterHighly solubleAmbient temperature [3]
Solubility in Organic SolventsSoluble in alcohols, benzene derivativesVariable temperatures [8]
MiscibilityMiscible with polar solventsAmbient conditionsLiterature review
Phase StabilityStable ionic liquid above melting pointAbove melting pointLiterature review

Dielectric Constant and Polarity Characteristics

Tetrabutylphosphonium methanesulfonate exhibits distinctive dielectric properties that are highly dependent on the solvent environment. In low dielectric constant solvents such as methylamine solution, the compound demonstrates a dielectric constant of εr < 10 [9] [10], which significantly influences its electrolytic behavior and ion association patterns.

Ion Association and Triple Ion Formation

The compound's behavior in low dielectric constant environments is characterized by triple ion formation [9] [10] [11], a phenomenon quantitatively studied through conductometric analysis using the Fuoss-Kraus theory. This triple ion formation occurs due to the strong electrostatic interactions between ions in media with reduced dielectric screening, leading to the formation of complex ionic aggregates.

The polarity characteristics of tetrabutylphosphonium methanesulfonate are influenced by its asymmetric charge distribution, with the bulky tetrabutylphosphonium cation and the compact methanesulfonate anion creating distinct electrostatic environments. This asymmetry contributes to the compound's high polarity and excellent solvation properties for polar and ionic species.

Electrical Conductivity Properties

The compound demonstrates good ionic conductivity in its liquid state, making it suitable for electrochemical applications [3]. The electrical behavior is characterized by high ion mobility above the melting point, with conductivity values that are competitive with other phosphonium-based ionic liquids.

Fourier transform infrared spectroscopy studies have revealed strong solvation interactions evidenced by characteristic shifts in stretching frequencies of functional groups when the ionic liquid interacts with various solvents [9] [10]. These spectroscopic changes manifest through intensity variations and frequency shifts that confirm the extent of ion-solvent interactions.

Table 3: Dielectric and Electrical Properties

PropertyValueMedium/ConditionsReference
Dielectric ConstantLow (εr < 10 in methylamine)Methylamine solution [9] [10]
Ionic ConductivityGood ionic conductivityAqueous solutionLiterature review
Electrochemical StabilityElectrochemically stableStandard conditionsLiterature review
Ion AssociationTriple ion formation in low-ε solventsLow dielectric constant solvents [9] [10]
Charge DistributionAsymmetric charge distributionIonic liquid stateLiterature review
Electrical BehaviorGood electrical conductorAbove melting pointLiterature review
Solvation EffectsStrong solvation interactionsVarious solvents [9] [10]
Ion MobilityHigh ion mobilityLiquid stateLiterature review

Viscosity-Temperature-Pressure Relationships

Tetrabutylphosphonium methanesulfonate exhibits viscosity characteristics typical of ionic liquids, with high viscosity values at ambient temperature that decrease predictably with increasing temperature [12] [13]. The viscosity-temperature relationship follows Arrhenius-type behavior, allowing for predictable viscosity control through temperature manipulation.

Temperature Dependence of Viscosity

The compound demonstrates a negative temperature coefficient for viscosity, with significant viscosity reduction observed as temperature increases from 30°C to 60°C [12]. This temperature dependence is particularly important for applications involving carbon dioxide absorption, where temperature variations significantly affect mass transfer rates and absorption efficiency [3] [12].

Experimental studies using Response Surface Methodology have characterized the viscosity behavior of aqueous solutions containing tetrabutylphosphonium methanesulfonate at concentrations ranging from 2-20 wt% across temperature ranges of 30-60°C [12]. These studies provide quantitative relationships for predicting viscosity under various operational conditions.

Pressure Effects on Rheological Properties

The viscosity-pressure relationship demonstrates weak pressure dependence under moderate pressure conditions, typical of ionic liquids [13]. This characteristic is advantageous for applications involving pressure variations, as rheological properties remain relatively stable across typical operational pressure ranges.

The flow behavior of tetrabutylphosphonium methanesulfonate is characterized as Newtonian at low shear rates, with shear-independent viscosity behavior under standard conditions [13]. This Newtonian behavior simplifies process design calculations and ensures predictable flow characteristics in various applications.

Table 4: Rheological Properties

PropertyValueConditionsReference
Viscosity at 25°CHigh (typical of ionic liquids)Ambient pressure [12] [13]
Viscosity-Temperature DependenceArrhenius-type behavior30-60°C range [12]
Viscosity-Pressure DependenceWeak pressure dependenceModerate pressuresLiterature review
Flow BehaviorNewtonian fluidLow shear rates [13]
Rheological ModelArrhenius equationVarious temperaturesLiterature review
Shear Rate DependenceShear-independent at low ratesStandard conditionsLiterature review
Temperature CoefficientNegative temperature coefficientTemperature range 30-60°C [12]

Surface Tension and Interfacial Phenomena

While direct surface tension measurements for tetrabutylphosphonium methanesulfonate have not been extensively reported, the compound demonstrates excellent wetting properties and surface activity characteristics typical of ionic liquids with asymmetric ion structures [2] [14]. The compound's interfacial behavior is influenced by its amphiphilic nature, with the hydrophobic tetrabutyl groups and the hydrophilic methanesulfonate anion creating distinct surface orientation patterns.

Interfacial Interactions and Adsorption

The compound exhibits strong adsorption properties at solid-liquid interfaces, contributing to its effectiveness in applications such as oxidative desulfurization processes [15]. The interfacial phenomena involve complex interactions between the phosphonium cation and various surface types, leading to oriented adsorption and modified interfacial properties.

Studies of related tetrabutylphosphonium-based ionic liquids have demonstrated that contact angle behavior varies with concentration, with decreasing contact angles observed at higher concentrations [16]. This behavior indicates improved wetting characteristics as ionic liquid concentration increases, suggesting potential applications in surface modification and coating technologies.

Surface Activity and Micellization

The surface activity of tetrabutylphosphonium methanesulfonate manifests through its ability to modify interfacial tension at air-liquid and liquid-liquid interfaces. The compound's structure allows for preferential orientation at interfaces, with the hydrophobic alkyl chains extending into the non-polar phase while the ionic portions remain in the polar phase.

Interfacial tension modification capabilities make the compound valuable for applications requiring controlled wetting, spreading, and adhesion properties. The asymmetric charge distribution contributes to effective interfacial activity, enabling modification of surface properties across diverse material interfaces.

Table 5: Surface and Interfacial Properties

PropertyValueInterface/ConditionsReference
Surface TensionNot directly measuredAir-liquid interfaceNot available
Interfacial TensionNot directly measuredLiquid-liquid interfaceNot available
Contact AngleNot directly measuredSolid-liquid interfaceNot available
Wetting BehaviorGood wetting propertiesVarious substratesLiterature review
Surface ActivitySurface activeAir-liquid interfaceLiterature review
Adsorption PropertiesStrong adsorptionSolid surfacesLiterature review
Interfacial PhenomenaInterfacial interactionsMultiple interfacesLiterature review

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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